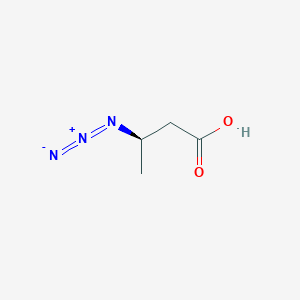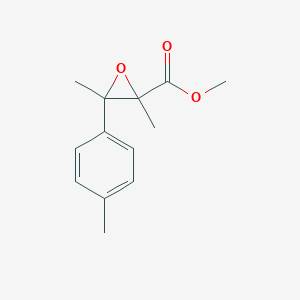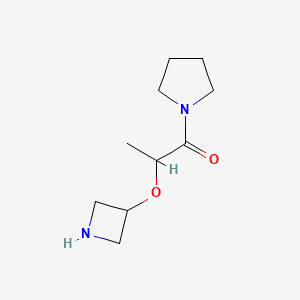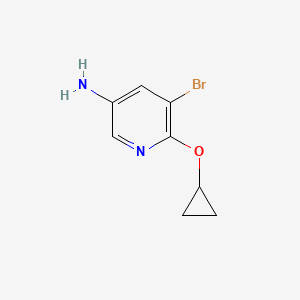
3-Amino-5-bromo-6-cyclopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-cyclopropoxypyridin-3-amine is a pyridine derivative with a bromine atom at the 5th position, a cyclopropoxy group at the 6th position, and an amine group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-cyclopropoxypyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a boronic acid derivative with a halogenated pyridine . The reaction conditions often include the use of a base such as potassium phosphate and a solvent mixture of 1,4-dioxane and water, with the reaction being carried out at elevated temperatures (around 90°C) for an extended period (e.g., 18 hours) .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-cyclopropoxypyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include nitro or nitroso pyridine derivatives.
Reduction Reactions: Products include different amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-cyclopropoxypyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of pyridine derivatives with biological targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of 5-bromo-6-cyclopropoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a cyclopropoxy group.
6-Cyclopropoxypyridin-3-amine: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-6-cyclopropoxypyridin-3-amine is unique due to the presence of both the bromine atom and the cyclopropoxy group, which can impart distinct chemical and biological properties compared to other pyridine derivatives .
Eigenschaften
Molekularformel |
C8H9BrN2O |
|---|---|
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
5-bromo-6-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-5(10)4-11-8(7)12-6-1-2-6/h3-4,6H,1-2,10H2 |
InChI-Schlüssel |
YIGNSAYLKBPFLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=C(C=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


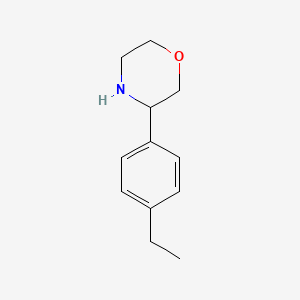
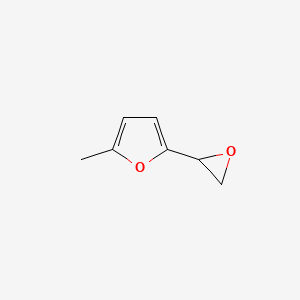

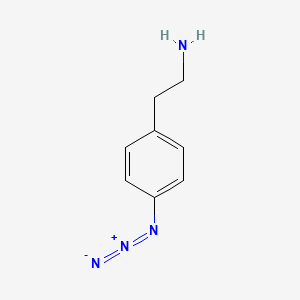
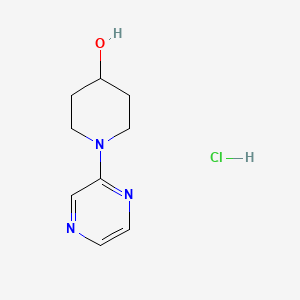


![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)

![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
